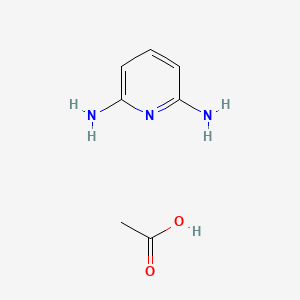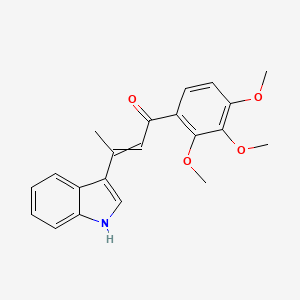
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring fused with a trimethoxyphenyl group, making it a molecule of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one typically involves the following steps:
Starting Materials: Indole and 2,3,4-trimethoxybenzaldehyde.
Condensation Reaction: The indole is reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with a suitable enone, such as crotonaldehyde, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to influence cellular signaling pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-3-yl)-1-phenylbut-2-en-1-one: Lacks the trimethoxy groups, which may result in different biological activities.
3-(1H-indol-3-yl)-1-(3,4-dimethoxyphenyl)but-2-en-1-one: Contains fewer methoxy groups, potentially altering its chemical properties and reactivity.
3-(1H-indol-3-yl)-1-(2,4,5-trimethoxyphenyl)but-2-en-1-one: Different substitution pattern on the phenyl ring, which may affect its interactions with molecular targets.
Uniqueness
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of three methoxy groups on the phenyl ring may enhance its solubility, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
184963-77-7 |
|---|---|
Formule moléculaire |
C21H21NO4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C21H21NO4/c1-13(16-12-22-17-8-6-5-7-14(16)17)11-18(23)15-9-10-19(24-2)21(26-4)20(15)25-3/h5-12,22H,1-4H3 |
Clé InChI |
OLCDTBLXXYJOMA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=C(C(=C(C=C1)OC)OC)OC)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)


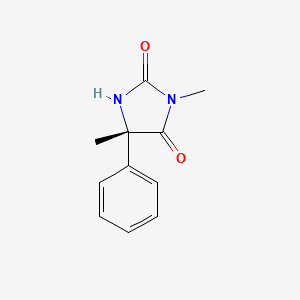
![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
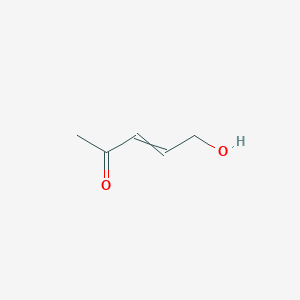
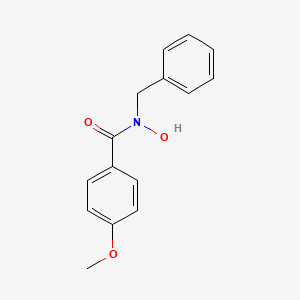
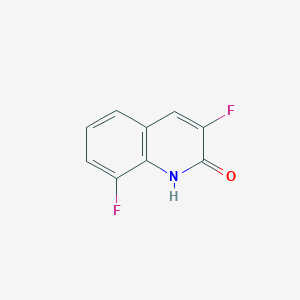
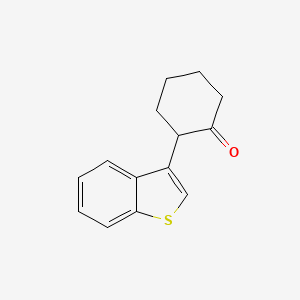
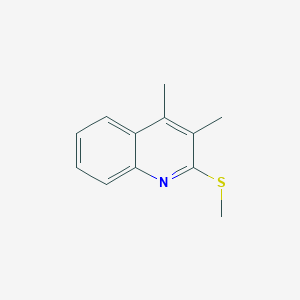
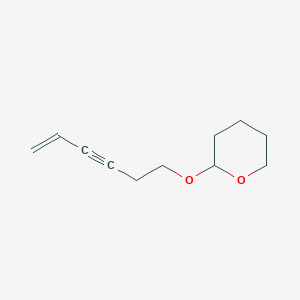
![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
